N-benzyl-2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide
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Overview
Description
N-benzyl-2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide is a complex organic compound that features a quinazolinone core structure
Preparation Methods
The synthesis of N-benzyl-2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide typically involves multiple steps. The key steps include the formation of the quinazolinone core, followed by the introduction of the benzyl and morpholine groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity. Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-benzyl-2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed .
Scientific Research Applications
N-benzyl-2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of N-benzyl-2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cell function, growth, and survival.
Comparison with Similar Compounds
N-benzyl-2-{[3-benzyl-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide can be compared with other quinazolinone derivatives. Similar compounds include:
- 2-phenylquinazolin-4(3H)-one
- 6-morpholino-2-phenylquinazolin-4(3H)-one
- 3-benzyl-6-morpholinoquinazolin-4(3H)-one
These compounds share structural similarities but differ in their specific functional groups and substituents, which can influence their chemical properties and biological activities.
Properties
IUPAC Name |
N-benzyl-2-(3-benzyl-6-morpholin-4-yl-4-oxoquinazolin-2-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O3S/c33-26(29-18-21-7-3-1-4-8-21)20-36-28-30-25-12-11-23(31-13-15-35-16-14-31)17-24(25)27(34)32(28)19-22-9-5-2-6-10-22/h1-12,17H,13-16,18-20H2,(H,29,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORITYZDAHIVXAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC3=C(C=C2)N=C(N(C3=O)CC4=CC=CC=C4)SCC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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